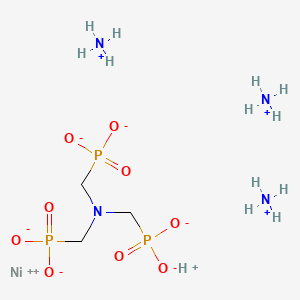
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is a complex inorganic compound known for its unique coordination chemistry. This compound features a nickel center coordinated by a nitrilotris(methylene)tris(phosphonato) ligand, forming a stable anionic complex. The triammonium hydrogen cation balances the charge of the anionic complex.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- typically involves the reaction of nickel salts with nitrilotris(methylene)tris(phosphonic acid) under controlled pH conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the anionic complex. The resulting solution is then treated with ammonium hydroxide to precipitate the triammonium hydrogen salt of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nickel salts and nitrilotris(methylene)tris(phosphonic acid). The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- undergoes various chemical reactions, including:
Oxidation: The nickel center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering the coordination environment of the nickel center.
Substitution: Ligand substitution reactions can occur, where the nitrilotris(methylene)tris(phosphonato) ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are facilitated by the use of competing ligands and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of nickel, while reduction can result in lower oxidation states. Substitution reactions yield new nickel complexes with different ligands.
Applications De Recherche Scientifique
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in industrial processes, such as electroplating and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- involves its interaction with molecular targets through coordination chemistry. The nickel center can bind to various substrates, facilitating catalytic reactions. The nitrilotris(methylene)tris(phosphonato) ligand provides stability and specificity to the complex, allowing it to interact with specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrapotassium [[nitrilotris(methylene)]tris(phosphonato)]nickelate(4-)
- Tetrasodium [[nitrilotris(methylene)]tris(phosphonato)-N,O,O’‘,O’''nickelate(4-)]
Uniqueness
Nickelate(4-), ((((nitrilo-kappaN)tris(methylene))tris(phosphonato-kappaO))(6-))-, triammonium hydrogen, (T-4)- is unique due to its specific coordination environment and the presence of the triammonium hydrogen cation. This provides distinct chemical properties and reactivity compared to similar compounds, making it valuable in various applications.
Propriétés
Numéro CAS |
67968-22-3 |
|---|---|
Formule moléculaire |
C3H19N4NiO9P3 |
Poids moléculaire |
406.82 g/mol |
Nom IUPAC |
triazanium;hydron;nickel(2+);1-phosphonato-N,N-bis(phosphonatomethyl)methanamine |
InChI |
InChI=1S/C3H12NO9P3.3H3N.Ni/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);3*1H3;/q;;;;+2/p-2 |
Clé InChI |
FXFFRFVAMAJTLR-UHFFFAOYSA-L |
SMILES canonique |
[H+].C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


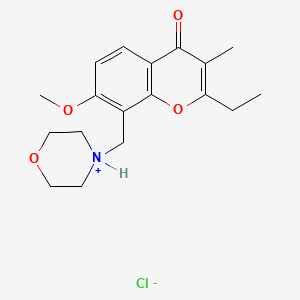


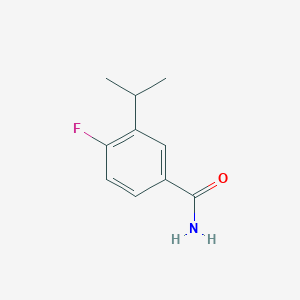
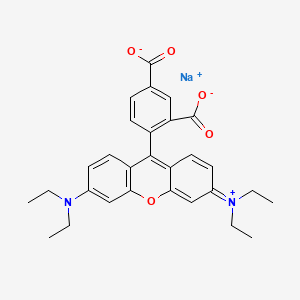

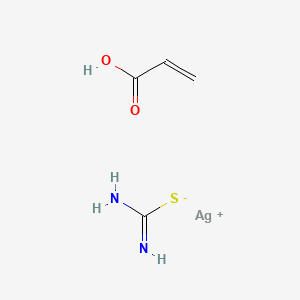
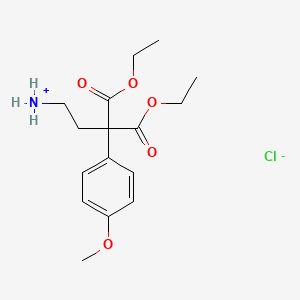
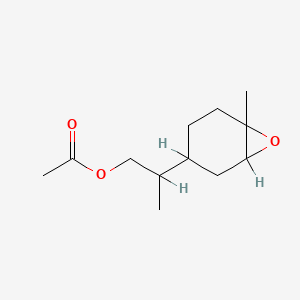
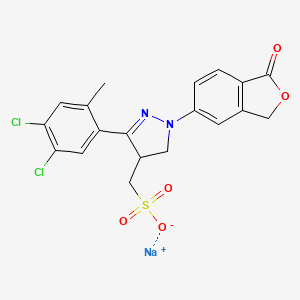
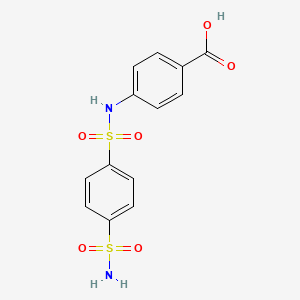
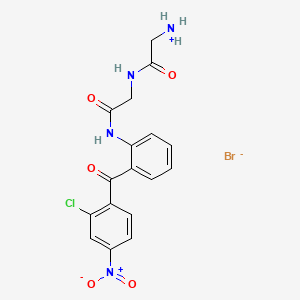
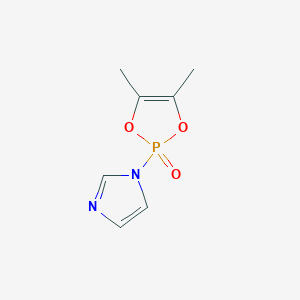
![(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)
